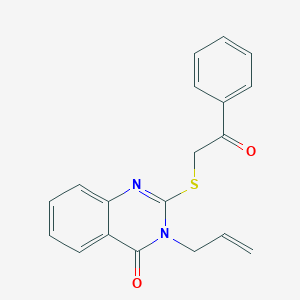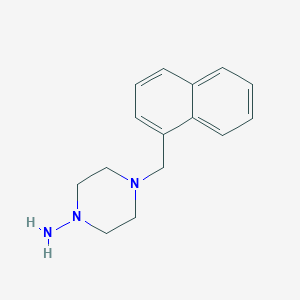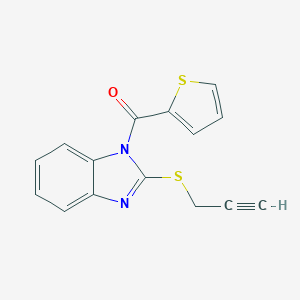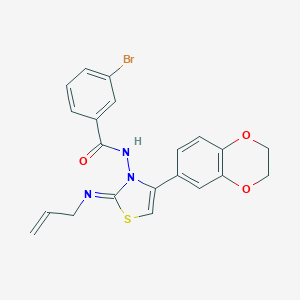![molecular formula C21H17ClN6O2 B382474 3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione](/img/structure/B382474.png)
3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione is a complex heterocyclic compound that belongs to the class of triazino-purines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups and heteroatoms in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 6,8-dimethyl-1-phenyl-1,6-dihydro[1,2,4]triazino[4,3-e]purine-7,9(4H,8H)-dione in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxalines: Known for their antimicrobial and anticancer activities.
1,2,4-triazolo[4,3-a]pyrazines: Investigated for their kinase inhibitory activities.
1,2,4-triazino[4,3-a]quinoxalines: Explored for their potential as anticancer agents.
Uniqueness
3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions
Properties
Molecular Formula |
C21H17ClN6O2 |
|---|---|
Molecular Weight |
420.8g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione |
InChI |
InChI=1S/C21H17ClN6O2/c1-25-18-17(19(29)26(2)21(25)30)23-20-27(18)12-16(13-8-10-14(22)11-9-13)24-28(20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI Key |
DBBLFBWVXAKZIJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C3N2CC(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C3N2CC(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(dimethylamino)phenyl]-5-(4-ethoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B382394.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B382397.png)


![Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B382400.png)
![3,11-Bis(4-isopropylphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.3]hexadecan-7-one](/img/structure/B382406.png)

![2-(2-cyclohexen-1-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382408.png)
![N-(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382409.png)
![N-(2-hydroxyethyl)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B382413.png)
![4-(2-methoxyphenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B382415.png)
![Ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate](/img/structure/B382418.png)
